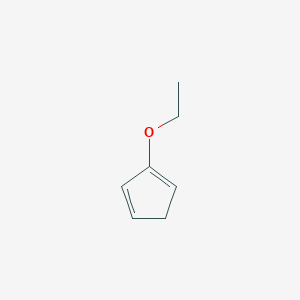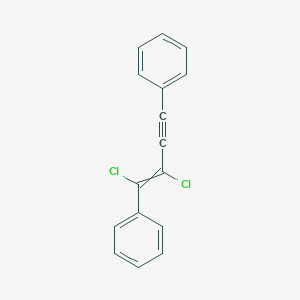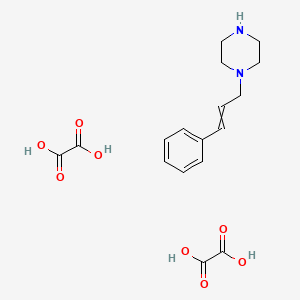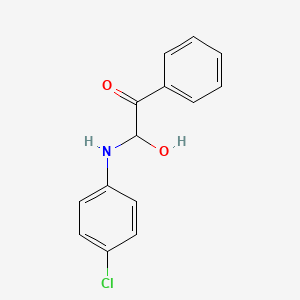
2-Ethoxycyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxycyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and an ethoxy group attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with ethyl alcohol under acidic conditions. The process can be carried out through a Diels-Alder reaction, where cyclopentadiene acts as the diene and ethyl alcohol provides the ethoxy group. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to promote the reaction between cyclopentadiene and ethyl alcohol. The reaction conditions are optimized to ensure high efficiency and purity of the final product .
化学反応の分析
Types of Reactions: 2-Ethoxycyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
科学的研究の応用
2-Ethoxycyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 2-ethoxycyclopenta-1,3-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. The compound’s conjugated diene system allows it to react with dienophiles to form six-membered ring adducts. This reactivity is attributed to the molecular orbitals of the diene, which interact with the dienophile’s orbitals to form new bonds .
類似化合物との比較
Cyclopentadiene: A parent compound with a similar structure but without the ethoxy group.
1,3-Butadiene: Another conjugated diene with different reactivity and applications.
2-Methoxycyclopenta-1,3-diene: A similar compound with a methoxy group instead of an ethoxy group
Uniqueness: 2-Ethoxycyclopenta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group also affects the compound’s physical and chemical properties, making it distinct from other similar compounds .
特性
CAS番号 |
90125-28-3 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
2-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
InChIキー |
JTHIHTQUPXBADS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)






![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
